2-Isopropenylthiazole
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 2-isopropenylthiazole, often involves multi-step chemical reactions utilizing various starting materials and catalysts. For example, one approach to synthesizing 2-aminobenzothiazoles, which share structural similarities with 2-isopropenylthiazoles, starts from aryl isothiocyanates and formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation followed by radical addition and cyclization (Yimiao He et al., 2016).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including 2-isopropenylthiazole, is characterized by the presence of a thiazole core. This core significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with other molecules. For instance, the electron-withdrawing effect of the thiazole ring and the electron-donating effect of substituents like the isopropenyl group can impact the compound's overall electronic distribution and reactivity.
Chemical Reactions and Properties
Thiazoles undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic substitutions, electrophilic additions, and cyclization reactions. The specific reactions and properties of 2-isopropenylthiazole would depend on the nature of the substituents and the reaction conditions. For example, the synthesis of 2-aminothiazoles from isothiocyanates, amidines/guanidines, and halomethylenes demonstrates the reactivity of thiazole derivatives under different conditions (Hitesh B. Jalani et al., 2013).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery : The 2-aminothiazole core, closely related to 2-Isopropenylthiazole, is a significant pharmacophore in medicinal chemistry, leading to drugs like Famotidine, Cefdinir, and Meloxcam. New 2-aminothiazoles have shown potential in cancer, diabetes, and anticonvulsant therapies (Das, Sikdar, & Bairagi, 2016).
Therapeutics for Prion Diseases : A class of 2-aminothiazoles has been identified with significant anti-prion activity, suggesting their potential in treating prion diseases (Gallardo-Godoy et al., 2011).
Antiproliferative Activity : Certain benzo[d]isothiazole hydrazones have been evaluated for their potential antiretroviral activity and found to have cytotoxic effects on human CD4+ lymphocytes (Vicini et al., 2006).
Antitubercular Activity : N-substituted 4-phenyl-2-aminooxazoles, isosteres of 2-aminothiazole, have shown promising results in antitubercular activity, indicating the potential of thiazole derivatives in treating tuberculosis (Azzali et al., 2020).
Multi-Drug-Resistance-Reverting Agents : The 2-arylthiazole scaffold has been utilized to create compounds that inhibit ATP binding cassette transporters involved in multi-drug resistance, a significant step in improving inhibitory potency against various drug resistance transporters (Colabufo et al., 2009).
Antiviral Research : Isothiazole derivatives like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile have shown significant anti-poliovirus activity, indicating their potential in antiviral treatments (Garozzo et al., 2010).
Future Directions
properties
IUPAC Name |
2-prop-1-en-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXHYZDXKTGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342281 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropenylthiazole | |
CAS RN |
13816-04-1 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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